![molecular formula C22H26N6O3S2 B2954343 N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(2-phenylbutanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 1170445-79-0](/img/structure/B2954343.png)
N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(2-phenylbutanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(2-phenylbutanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including oxazole, thiadiazole, and piperazine rings, as well as an acetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(2-phenylbutanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the oxazole ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as a β-ketoamide, under acidic or basic conditions.
Synthesis of the thiadiazole ring: The thiadiazole ring can be formed by the reaction of a thiosemicarbazide derivative with a suitable electrophile, such as a carboxylic acid or an ester, under reflux conditions.
Coupling of the piperazine ring: The piperazine ring can be introduced by reacting a piperazine derivative with an appropriate acylating agent, such as an acid chloride or an anhydride, under basic conditions.
Formation of the final compound: The final compound can be obtained by coupling the oxazole, thiadiazole, and piperazine intermediates through a series of condensation and substitution reactions, followed by purification using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(2-phenylbutanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles such as halides, amines, or alcohols under various conditions, including reflux or microwave-assisted reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(2-phenylbutanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Pharmacology: Research on the pharmacokinetics and pharmacodynamics of the compound helps to understand its absorption, distribution, metabolism, and excretion in biological systems.
Materials Science: The compound’s unique chemical properties make it a potential candidate for the development of novel materials, such as polymers, coatings, and sensors.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction pathways.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(2-phenylbutanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of a specific enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. Alternatively, the compound may act as an agonist or antagonist at a receptor, modulating the receptor’s signaling pathways.
Comparison with Similar Compounds
N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(2-phenylbutanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can be compared with other similar compounds, such as:
This compound: This compound shares a similar core structure but may have different substituents, leading to variations in its chemical and biological properties.
This compound: This compound has a different heterocyclic ring system, which may result in different reactivity and biological activity.
This compound: This compound has a different functional group, such as a hydroxyl or amino group, which can affect its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[4-(2-phenylbutanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3S2/c1-3-17(16-7-5-4-6-8-16)20(30)27-9-11-28(12-10-27)21-24-25-22(33-21)32-14-19(29)23-18-13-15(2)31-26-18/h4-8,13,17H,3,9-12,14H2,1-2H3,(H,23,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFXNGRJVVLCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=NOC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

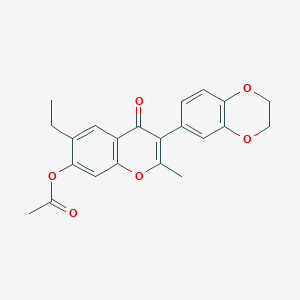
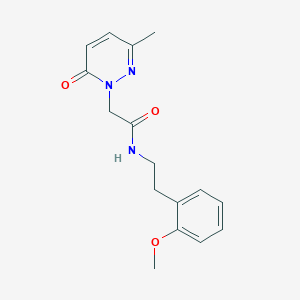
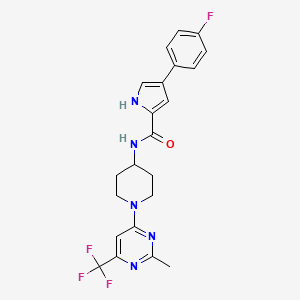
![tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate](/img/new.no-structure.jpg)
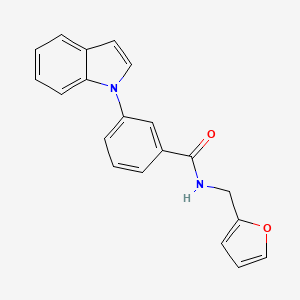
![1,2-Dimethyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzimidazole](/img/structure/B2954273.png)
![1-[4-(5-Bromofuran-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2954275.png)
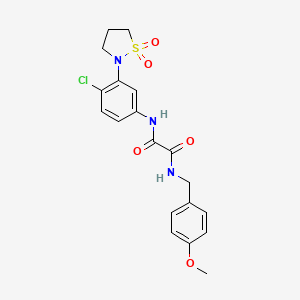
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[7-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2954277.png)
![4-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2954278.png)
![3-(3-chlorophenyl)-5-[(2-ethyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2954280.png)
![3-methoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}naphthalene-2-carboxamide](/img/structure/B2954281.png)
![1-(7-(2,3-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2954282.png)
